Cimiracemoside M
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cimiracemoside M involves the extraction of the compound from the roots of Cimicifuga foetida. The extraction process typically includes steps such as drying, grinding, and solvent extraction using methanol or ethanol . The extract is then subjected to chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of high-performance liquid chromatography (HPLC) and other advanced chromatographic techniques ensures the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Cimiracemoside M undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Cimiracemoside M has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of cycloartane triterpenoids.
Biology: Investigated for its role in activating AMPK and its potential anti-diabetic effects.
Medicine: Explored for its potential therapeutic effects in treating diabetes and other metabolic disorders.
Industry: Utilized in the development of natural product-based pharmaceuticals and dietary supplements.
Mechanism of Action
Cimiracemoside M exerts its effects primarily through the activation of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various metabolic pathways. Activation of AMPK by this compound leads to increased glucose uptake and fatty acid oxidation, which can help in managing diabetes .
Comparison with Similar Compounds
Similar Compounds
- Cimilactone E
- Cimilactone F
- 2′-O-acetylcimiracemoside H
- Cimicifoetiside B
Uniqueness
Cimiracemoside M is unique due to its specific structure and its potent activation of AMPK. This makes it particularly valuable in the study and treatment of metabolic disorders such as diabetes .
Properties
CAS No. |
473554-77-7 |
---|---|
Molecular Formula |
C39H60O11 |
Molecular Weight |
704.9 g/mol |
IUPAC Name |
[(3R,4R,5R,6S)-6-[[(1S,3R,6S,8R,11R,12S,13R,15R,16R)-15-[(2R,4R)-4-acetyloxy-4-[(2S)-3,3-dimethyloxiran-2-yl]butan-2-yl]-13-hydroxy-7,7,12,16-tetramethyl-14-oxo-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-4,5-dihydroxyoxan-3-yl] acetate |
InChI |
InChI=1S/C39H60O11/c1-19(16-22(47-20(2)40)32-35(6,7)50-32)27-29(43)31(45)37(9)25-11-10-24-34(4,5)26(12-13-38(24)18-39(25,38)15-14-36(27,37)8)49-33-30(44)28(42)23(17-46-33)48-21(3)41/h19,22-28,30-33,42,44-45H,10-18H2,1-9H3/t19-,22-,23-,24+,25+,26+,27+,28+,30-,31+,32+,33+,36-,37-,38-,39+/m1/s1 |
InChI Key |
MRJOSYQMJVDQDS-WONLXFFKSA-N |
Isomeric SMILES |
C[C@H](C[C@H]([C@H]1C(O1)(C)C)OC(=O)C)[C@H]2C(=O)[C@@H]([C@@]3([C@@]2(CC[C@]45[C@H]3CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)OC(=O)C)O)O)C)C)O |
Canonical SMILES |
CC(CC(C1C(O1)(C)C)OC(=O)C)C2C(=O)C(C3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)OC(=O)C)O)O)C)C)O |
Origin of Product |
United States |
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